ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
説明
特性
IUPAC Name |
ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN3O4S/c1-2-37-29(36)25-22-17-38-27(24(22)28(35)33(32-25)21-15-13-20(30)14-16-21)31-26(34)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNTJNGCDTGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-d]pyridazine core
- A carboxylate group
- A diphenylacetamido moiety
- A fluorophenyl substituent
This unique structure is believed to contribute to its biological activity by allowing interaction with various molecular targets within biological systems.
The biological activity of ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its ability to modulate the activity of certain proteins involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the proliferation of cancer cells.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound. Below are some significant findings:
| Study | Model | Findings |
|---|---|---|
| In vitro study on cancer cell lines | Various human cancer cell lines | Showed significant cytotoxicity with IC50 values in the low micromolar range. |
| Anti-inflammatory activity | Mouse models of inflammation | Reduced inflammatory markers and cytokines in treated groups compared to controls. |
| Neuroprotective effects | Rat models of neurodegeneration | Demonstrated a decrease in neuroinflammation and protection against neuronal loss. |
Case Studies
- Cancer Treatment : In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines including breast and lung cancer. Results indicated that it effectively induced apoptosis in these cells via caspase activation pathways.
- Inflammation Models : Research published in Pharmacology Reports highlighted its efficacy in reducing paw edema in rat models, suggesting potential use in treating inflammatory diseases such as arthritis.
- Neuroprotection : A study featured in Neuroscience Letters showed that the compound significantly protected against oxidative stress-induced neuronal death in vitro.
Pharmacokinetics
The pharmacokinetic profile of ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been assessed through various studies:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
- Distribution : Widely distributed in tissues with a preference for liver and kidneys.
- Metabolism : Primarily metabolized by liver enzymes with multiple metabolites identified.
- Excretion : Excreted mainly through urine.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[3,4-d]Pyridazine Derivatives
The following table highlights key analogues and their structural differences:
*Molecular weight estimated based on structural similarity to BA96428.
Key Observations:
- Substituent Impact : The diphenylacetamido group in the target compound introduces significant steric bulk compared to naphthyl (BA96394) or biphenyl (BA96429) substituents. This may reduce solubility but enhance target binding affinity through hydrophobic interactions.
- Fluorophenyl Position : The 4-fluorophenyl group at position 3 is conserved across analogues, suggesting its role in π-π stacking or metabolic stability .
- Heterocyclic Core: Example 62 () replaces the thieno-pyridazine core with a pyrazolo-pyrimidinyl-chromenone system, demonstrating divergent pharmacological profiles (e.g., kinase vs. topoisomerase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
